molecular formula C9H14N2O B12503860 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one

5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B12503860
M. Wt: 166.22 g/mol
InChI Key: UJBJMYWRZRUBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by its unique structure, which includes two methyl groups and an isopropyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5,6-Dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylpyrimidin-4(3H)-one: Lacks the isopropyl group.

    2-Isopropylpyrimidin-4(3H)-one: Lacks the methyl groups.

    4(3H)-Pyrimidinone: The parent compound without any substituents.

Uniqueness

5,6-Dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one is unique due to the presence of both methyl and isopropyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrimidine derivatives.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4,5-dimethyl-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O/c1-5(2)8-10-7(4)6(3)9(12)11-8/h5H,1-4H3,(H,10,11,12)

InChI Key

UJBJMYWRZRUBOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.